3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is a compound that features two tert-butoxycarbonyl-protected amino groups attached to a butanoic acid backbone. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid typically involves the protection of amino groups using tert-butyl dicarbonate. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide . The process can also be performed in acetonitrile solution using 4-dimethylaminopyridine as the base . The protected amino acids can be synthesized by heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran at 40°C .
Industrial Production Methods
Industrial production of tert-butoxycarbonyl-protected amino acids often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The protected amino groups can participate in substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, acetonitrile.
Major Products
The major products formed from these reactions include the deprotected amino acids and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the tert-butoxycarbonyl group protects the amino groups during the coupling reactions.
Drug Development: It is used in the preparation of dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organic molecules, including amino acid ionic liquids.
Mechanism of Action
The mechanism of action of 3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid primarily involves the protection and deprotection of amino groups. The tert-butoxycarbonyl group is added to the amino groups to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the tert-butoxycarbonyl group, which is facilitated by strong acids . This process allows the amino groups to participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
- BOC-L-HIS (TRT)-AIB-OH .
- (2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid .
Uniqueness
3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is unique due to its dual tert-butoxycarbonyl-protected amino groups, which provide enhanced stability and selectivity during synthesis. This makes it particularly useful in complex multi-step synthesis processes where selective protection and deprotection of functional groups are crucial.
Properties
Molecular Formula |
C14H26N2O6 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-9(7-10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) |
InChI Key |
WXIKLXCKNZLDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.